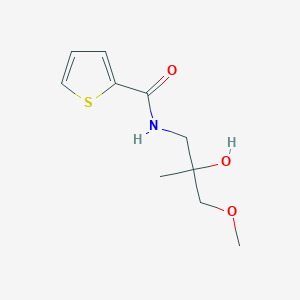

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide” is a chemical compound that has been researched in various fields. It belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

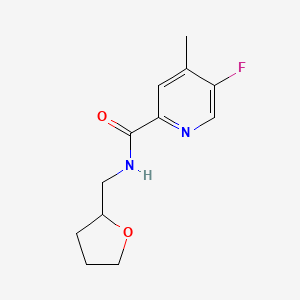

Molecular Structure Analysis

The molecular formula of “N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide” is C10H15NO3S . Its molecular weight is 229.29 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide” are not fully detailed in the available resources. The molecular formula is C10H15NO3S and the molecular weight is 229.29 .Applications De Recherche Scientifique

Fluorescent Dye Synthesis and Applications

One notable application of similar compounds is in the synthesis of fluorescent dyes. For instance, N-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks to create a variety of fluorescent dyes. These compounds, in DMSO solutions, exhibit fluorescence across a broad spectrum (412–672 nm) with high quantum yields (0.1–0.88), showcasing their potential in creating efficient color-tunable fluorophores for applications in bioimaging and molecular probes (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Potential Anti-inflammatory Agents

Compounds structurally related to N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide have been explored as potential anti-inflammatory agents. Research into methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a molecule with a similar structural motif, was driven by its reported anti-inflammatory activity. This line of inquiry underscores the broader potential of thiophene carboxamide derivatives in medicinal chemistry, particularly in the development of novel anti-inflammatory drugs (Moloney, 2001).

Polymer Science and Drug Delivery

Another significant area of application is in polymer science, specifically in the development of thermoresponsive polymers for drug delivery. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been achieved using a suitable RAFT chain transfer agent and initiating species. This process highlights the role of related compounds in synthesizing polymers with potential applications in controlled drug release and tissue engineering (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Inhibition of Cell Adhesion Molecules

The inhibition of cell adhesion molecules (E-selectin, ICAM-1, VCAM-1) by benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides has been documented. This activity is crucial in decreasing the adherence of neutrophils to activated endothelial cells, suggesting the therapeutic potential of such compounds in treating inflammatory diseases and conditions mediated by cell adhesion processes (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, Okonkwo, 1995).

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-10(13,7-14-2)6-11-9(12)8-4-3-5-15-8/h3-5,13H,6-7H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUJXTGWEYVZTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Diiodoimidazo[1,5-a]pyridine](/img/structure/B2384337.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384340.png)

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

![2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2384349.png)